6-Isopropyl-benzothiazol-2-ylamine

Catalog No.
S567751
CAS No.
32895-14-0
M.F
C10H12N2S
M. Wt
192.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Isopropyl-benzothiazol-2-ylamine

CAS Number

32895-14-0

Product Name

6-Isopropyl-benzothiazol-2-ylamine

IUPAC Name

6-propan-2-yl-1,3-benzothiazol-2-amine

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C10H12N2S/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H2,11,12)

InChI Key

JKQDAIVDZXQKCT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)N

Solubility

28.3 [ug/mL]

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)N
  • Chemical Databases: 6-Isopropyl-benzothiazol-2-ylamine is listed in several chemical databases, including PubChem [] and ChemSpider []. These entries provide basic information about the compound's structure, formula, and identifiers but do not mention specific research applications.

Future Research Potential:

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6-Isopropyl-benzothiazol-2-ylamine is a heterocyclic compound characterized by a benzothiazole ring substituted with an isopropyl group and an amine functional group at the 2-position. The molecular structure consists of a fused benzene and thiazole ring, which contributes to its unique chemical properties and biological activities. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

The reactivity of 6-Isopropyl-benzothiazol-2-ylamine can be attributed to the presence of both the amine and the thiazole nitrogen. Key reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Acylation: The amine can react with acyl chlorides to form amides, which can be useful in synthesizing derivatives with enhanced biological activity.
  • Condensation Reactions: This compound can undergo condensation with aldehydes or ketones, leading to the formation of various substituted benzothiazole derivatives.

These reactions are essential for the synthesis of more complex molecules that may exhibit improved pharmacological properties.

Research indicates that 6-Isopropyl-benzothiazol-2-ylamine exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that derivatives of benzothiazoles, including this compound, possess potent inhibitory effects against various bacterial strains and fungi. Additionally, some derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the disruption of cellular processes through interaction with specific biological targets.

Several methods exist for synthesizing 6-Isopropyl-benzothiazol-2-ylamine:

  • Condensation of Isopropylamine and Benzothiazole Derivatives: This method involves the reaction of isopropylamine with substituted benzothiazoles under acidic conditions.
  • Metal-Free Synthesis: Recent advancements highlight metal-free approaches using readily available starting materials such as thioamides and isocyanides, which yield high purity products with minimal environmental impact .
  • Photochemical Methods: Visible light-mediated reactions have been explored to synthesize benzothiazole derivatives efficiently, providing a greener alternative to traditional methods .

These methods emphasize efficiency and sustainability in producing 6-Isopropyl-benzothiazol-2-ylamine.

6-Isopropyl-benzothiazol-2-ylamine finds applications in various fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agriculture: Compounds derived from benzothiazoles are investigated for their potential as fungicides and herbicides.
  • Material Science: The unique properties of benzothiazoles allow their use in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 6-Isopropyl-benzothiazol-2-ylamine focus on its binding affinity to biological targets, such as enzymes or receptors. These studies often utilize techniques like:

  • Molecular Docking: To predict how well the compound binds to target proteins.
  • In Vitro Assays: To evaluate the biological efficacy against specific pathogens or cancer cell lines.

Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with 6-Isopropyl-benzothiazol-2-ylamine, notably other benzothiazole derivatives. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
BenzothiazoleBasic structure without substitutionsModerate antimicrobial properties
2-AminobenzothiazoleAmino group at position 2Antimicrobial and anticancer activity
6-MethylbenzothiazoleMethyl substitution at position 6Antimicrobial activity
5-ChlorobenzothiazoleChlorine substitution at position 5Antifungal properties

The unique isopropyl substitution in 6-Isopropyl-benzothiazol-2-ylamine enhances its lipophilicity and potentially improves bioavailability compared to other derivatives.

Conventional Cyclization Approaches

Thioamide Oxidative Cyclization Pathways

Thioamide oxidative cyclization represents one of the most established pathways for benzothiazole synthesis, particularly relevant for preparing 6-isopropyl-benzothiazol-2-ylamine derivatives [1] [2]. The mechanism involves the oxidative cyclization of aromatic thioamides through intramolecular sulfur-carbon bond formation [4]. Recent photocatalytic approaches have demonstrated the effectiveness of copper oxide rhombic dodecahedra in catalyzing thiobenzamide cyclization under 390 nanometer light illumination [4].

The oxidative cyclization process typically proceeds through a stepwise radical mechanism where the thioamide undergoes activation by oxidizing agents [2]. Dimethyl sulfoxide has been identified as an effective oxidant in these cyclization reactions, acting through a double carbon-sulfur and carbon-nitrogen bond formation mechanism [2]. The reaction achieves excellent yields ranging from 60 to 99 percent under optimized conditions, with reaction times varying from 5 to 22 hours depending on the substrate and conditions employed [2].

Table 1: Conventional Cyclization Approaches

MethodStarting MaterialsCatalysts/ReagentsConditionsAdvantagesDisadvantages
Thioamide Oxidative CyclizationThioamidesOxidizing agents (H₂O₂, I₂, etc.)Room temperature to 140°CHigh yields, widely applicableMay require harsh oxidants
Halogen-Mediated Ring-Closureortho-halogenated anilines/thioureasMetal catalysts (Cu, Pd) or metal-freeVaries by method (80-140°C)Regioselective, versatileMay require transition metals

The condensation reaction of 2-aminobenzenethiol with carbonyl compounds remains the most commonly used method for benzothiazole synthesis [3]. This approach has been extensively studied with aromatic aldehydes in refluxing toluene at 110 degrees Celsius, providing good yields of 2-substituted benzothiazoles [3]. Copper-catalyzed methods have also been developed for the formation of 2-substituted benzothiazoles through condensation of 2-aminobenzenethiols with nitriles [14].

Halogen-Mediated Ring-Closure Reactions

Halogen-mediated ring-closure reactions provide an alternative route to benzothiazole derivatives through intramolecular cyclization of ortho-halogenated precursors [3] [18]. The synthesis of 2-aminobenzothiazoles can be achieved through solid-phase protocols employing resin-bound acyl-isothiocyanate and anilines, followed by cyclization of the resulting N-acyl, N'-phenyl-thioureas [18].

The classical synthesis of 6-substituted 2-aminobenzothiazoles involves treatment of 4-substituted anilines with potassium thiocyanate in the presence of bromine in acetic acid [18]. However, this method is not generally applicable as thiocyanation in the para position of anilines often predominates when 4-unsubstituted anilines are employed [18]. Alternative methods utilize phenylthioureas as synthetic precursors, where heterocycle ring formation can be carried out through regiospecific cyclizations via nucleophilic aromatic substitution reactions [18].

Advanced Catalytic Systems

Metal-Free Halogen Bond Donor Catalysis

Metal-free halogen bond donor catalysis has emerged as an innovative approach for benzothiazole synthesis, offering significant advantages in terms of environmental sustainability and cost-effectiveness [7] [8]. Tetrabromomethane has been identified as an effective halogen bond donor catalyst for the synthesis of 2-substituted benzothiazoles under solvent-free and metal-free conditions [7] [8].

The catalytic mechanism involves activation of thioamides through halogen bond formation between the sulfur atom of the thioamide and the bromine atom of the tetrabromomethane molecule [8]. Spectroscopic analysis and density functional theory calculations have confirmed the presence of halogen-bonding interactions between N-methylthioamides and tetrabromomethane [8]. This methodology demonstrates wide substrate scope for the synthesis of both 2-alkyl and 2-aryl substituted benzothiazoles with yields ranging from 47 to 89 percent [8].

Table 2: Advanced Catalytic Systems

MethodCatalysts/ReagentsConditionsReaction TimeYieldsGreen Chemistry Aspects
Metal-Free Halogen Bond Donor CatalysisCBr₄, halogen bond donorsSolvent-free, mild conditionsShort (minutes to hours)47-89%No metal catalysts, mild conditions
Microwave-Assisted Solvent-Free SynthesisNaY zeolite, citric acidMicrowave irradiation, solvent-freeVery short (5-20 min)65-95%Energy efficient, no solvents, recyclable catalysts

The development of noncovalent halogen bonding catalysis is rapidly gaining traction as isolated reports have documented better performance than well-established hydrogen bonding thiourea catalysis [10]. Recent studies have demonstrated improved substrate tolerance and kinetic investigations revealing autoinductive sigmoidal kinetic profiles, supporting in situ amplification of halogen bond-dependent active catalytic species [10].

Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted solvent-free synthesis represents a significant advancement in green chemistry approaches to benzothiazole preparation [11] [15]. Sodium Y zeolite has been successfully employed as both catalyst and solid support for the synthesis of substituted benzothiazoles under microwave irradiation [11]. The methodology demonstrates excellent yields ranging from 90 to 95 percent with reaction times as short as 5 to 20 minutes [11].

Citric acid has been identified as an effective catalyst for the synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions through both conventional heating and microwave irradiation [15]. The advantages of microwave irradiation combined with the use of aqueous isopropanol include short reaction times, absence of side products, excellent yields, and the elimination of toxic catalysts [17]. The process has been demonstrated to be economically viable and environmentally friendly with wide substrate spectrum and scalability [17].

The microwave-assisted approach involves quaternization of 2-aminobenzothiazole with bromomethyl aryl ketone, hydrogen bromide evolution, imine formation with subsequent intramolecular cyclization, and final water elimination with aromatization [17]. This methodology has been successfully applied to prepare benzo[d]imidazo[2,1-b]thiazoles with yields of 90 to 95 percent regardless of substituents in the benzene ring [17].

Regioselective Functionalization Strategies

Isopropyl Group Introduction Techniques

The introduction of isopropyl groups at specific positions on the benzothiazole ring requires careful consideration of regioselectivity and reaction conditions [12] [16]. Regioselective iridium-catalyzed carbon-hydrogen borylation has been demonstrated to provide access to versatile 5-boryl or 4,6-diboryl benzothiadiazole building blocks, which can undergo functionalization at the C4, C5, C6, and C7 positions [12] [16].

Table 3: Regioselective Functionalization Strategies

PositionCommon MethodsFunctional GroupsSelectivityChallenges
4-positionDirected C-H activationAryl, alkyl, aminoHigh with directing groupsRequires directing groups
5-positionIr-catalyzed C-H borylationBoryl, halogen, arylHigh with Ir catalystsExpensive catalysts
6-positionDirect nitration/reductionNitro, amino, isopropylModerate to highControl of mono vs. di-substitution
7-positionDirected metalationHalogen, alkylModerateRegioselectivity issues

Carboxylate-assisted ruthenium-catalyzed arylations and rhodium-catalyzed alkenylation have been employed to achieve position-specific functionalization [12]. With one equivalent of bromoarene, the ruthenium system provides C4-hydrogen-arylated products with very high regioselectivity (15:1 regioisomeric ratio), demonstrating the greater preference of carboxylate-assisted carbon-hydrogen activation for the C4 position [12].

Table 4: Isopropyl Group Introduction Techniques

MethodReagentsPosition SelectivityChallenges
Friedel-Crafts alkylationLewis acids (AlCl₃) + isopropyl halidesLow to moderateMultiple alkylation, rearrangements
Cross-coupling with isopropyl halidesPd or Ni catalysts + isopropyl halidesHigh (pre-functionalized positions)Requires pre-functionalization
Reduction of isopropyl ketonesReducing agents (NaBH₄, etc.)High (pre-functionalized positions)Multi-step process
C-H activation/alkylationTransition metal catalystsModerate to highCatalyst specificity

Position-Specific Amine Derivatization

Position-specific amine derivatization of benzothiazole derivatives involves targeted functionalization at specific ring positions to achieve desired biological or chemical properties [17] [19] [20]. The synthesis of 6-substituted 2-aminobenzothiazoles can be accomplished through nitration of the parent benzothiazole followed by reduction to the corresponding amine [21].

Table 5: Position-Specific Amine Derivatization

PositionCommon MethodsDerivatization ReactionsSelectivityApplications
2-positionDirect synthesis from cyclizationAlkylation, acylation, sulfonylationHighMedicinal chemistry, ligands
4-positionNitration/reduction sequenceAlkylation, acylationModerate to highBiological activity modulation
5-positionNitration/reduction sequenceAlkylation, acylationModeratePhotophysical property tuning
6-positionNitration/reduction sequenceAlkylation, acylationHighBiological activity enhancement

Alkylation of 2-aminobenzothiazoles is facilitated by highly reactive halogenides, with monoalkylated products undergoing tautomerization to yield dialkylated products [17]. For substrates containing electron-withdrawing substituents such as 6-chloro or 6-nitro groups, dialkylation products are not formed, and the monoalkylated product becomes the major product over time [17].

Acylation reactions of 2-aminobenzothiazoles with various alpha-halogenoketones in the presence of carbon disulfide or arylisothiocyanates lead to functionalized bis-thiazolo derivatives in high yields [17]. The formation proceeds through addition of carbon disulfide to 2-aminobenzothiazole, followed by acylation, enolization of the formed intermediate, and cyclization with dehydration [17].

XLogP3

3.2

Wikipedia

6-propan-2-yl-1,3-benzothiazol-2-amine

Dates

Modify: 2023-08-15

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